

Head-to-head comparison of GR 64349 and LMN-NKA in vivo

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|----------------------|-----------|-----------|
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Head-to-Head In Vivo Comparison: GR 64349 vs. LMN-NKA

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive in vivo comparison of two selective neurokinin-2 (NK2) receptor agonists, **GR 64349** and LMN-NKA. Both compounds have been investigated for their prokinetic effects, particularly on bladder and gastrointestinal smooth muscle, making them potential candidates for therapies addressing bladder and bowel dysfunction. This document summarizes key in vivo data from preclinical studies, details experimental methodologies, and presents a comparative analysis to aid researchers in evaluating these compounds for further development.

Executive Summary

GR 64349 and LMN-NKA are potent agonists of the NK2 receptor, a G-protein coupled receptor involved in smooth muscle contraction. While both compounds effectively stimulate bladder and colorectal activity, they exhibit crucial differences in their receptor selectivity and in vivo side effect profiles. **GR 64349** demonstrates significantly higher selectivity for the NK2 receptor over the neurokinin-1 (NK1) receptor, which is associated with a more favorable side effect profile, particularly concerning hypotension. LMN-NKA, while a potent NK2 agonist, also displays some affinity for the NK1 receptor, leading to dose-dependent side effects such as flushing and hypotension.



Data Presentation Table 1: In Vivo Efficacy on Bladder and Colorectal Activity



| Compound | Species | Route of Administrat ion | Dose Range | Primary Efficacy Endpoint | Observatio ns |
|---|---|--------------------------------|--|--|--|
| GR 64349 | Rat (acute spinal cord transection) | IV | 0.01 - 10 μg/kg | Increased isovolumetric bladder pressure | Dose- dependent increase in bladder pressure with a rapid onset (<1 min). Shorter duration of action compared to LMN-NKA.[1] |
| Rat (acute spinal cord transection) | SC | 1 - 300 μg/kg | Increased isovolumetric bladder pressure and colorectal activity | Dose-dependent increases in bladder pressure.[1] Increased colorectal activity observed at 300 µg/kg.[1] | |
| LMN-NKA | Rat (conscious) | SC | 10 - 100 μg/kg | Urination and defecation | Dose- dependent increases in urine volume, number of urination events, and number of fecal pellets. [2] |



| Minipig (anesthetized) | SC | 30 - 100 μg/kg | Increased peak bladder and colorectal pressures | Significant, non-linear, dose- dependent increases in bladder and colorectal pressures.[3] |
|-------------------------------|----|-------------------|---|--|
| Minipig (conscious) | SC | 30 - 300 μg/kg | Defecation and urination | Dose-related increase in defecation. Urination increased at 100 µg/kg. |
| Dog (conscious) | IV | 0.3 μg/kg | Increased bladder and colorectal pressures | Elicited NK2 receptor- mediated micturition and defecation. |

Table 2: In Vivo Side Effect Profile



| Compound | Species | Route of Administrat ion | Dose | Observed Side Effects | Mechanism |
|---|---|--------------------------------|--|--------------------------------|---|
| GR 64349 | Rat (acute spinal cord transection) | IV | Up to 30 μg/kg | No hypotension observed. | High selectivity for NK2 over NK1 receptor. |
| Rat (acute spinal cord transection) | SC | Up to 300 μg/kg | Transient flushing of ears and paws at higher doses. | NK2 receptor- mediated. | |
| LMN-NKA | Rat (conscious) | SC | 10 - 100 μg/kg | Dermal flushing. | NK1 receptor- mediated. |
| Minipig (anesthetized) | SC | 100 μg/kg | Non- significant trend for hypotension. | NK1 receptor- mediated. | |
| Minipig (conscious) | SC | 300 μg/kg | Emesis in 38% of subjects. | NK1 receptor- mediated. | |
| Dog (conscious) | IV | 0.3 μg/kg | NK1 receptor- mediated emesis and hypotension. | NK1 receptor- mediated. | |

Table 3: Receptor Selectivity



| Compound | Parameter | NK2 Receptor | NK1 Receptor | Selectivity (NK1/NK2) |
|--|---|--------------|--------------|--------------------------|
| GR 64349 | pEC50 (IP-1 accumulation) | 9.10 | 5.95 | ~1400-fold |
| pEC50 (Calcium response) | 9.27 | 6.55 | ~500-fold | |
| Selectivity in native tissue bioassays | - | - | >1000-fold | |
| LMN-NKA | Selectivity in radioligand binding assays | - | - | ~674-fold |
| Selectivity in functional assays | - | - | ≥74-fold | |

Experimental Protocols In Vivo Assessment of Bladder and Colorectal Activity in Rats

- Animal Model: Acute spinal cord transected rats or conscious, spinally intact rats.
- Drug Administration: Intravenous (IV) or subcutaneous (SC) injection of GR 64349 or LMN-NKA.
- Bladder Pressure Measurement (in spinal cord transected rats): Anesthetized rats are catheterized, and the bladder is filled to a specific capacity. Isovolumetric bladder pressure changes are recorded following drug administration.
- Urination and Defecation Assessment (in conscious rats): Rats are placed in a specialized cage that allows for the collection and quantification of urine and fecal pellets over a specified time period (e.g., 30 minutes) following drug administration. Parameters measured include total urine volume, number of urination events, latency to urinate, total number of fecal pellets, and latency to defecate.

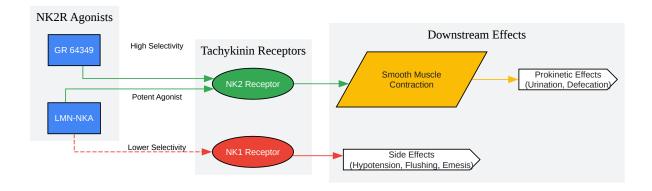


 Antagonist Studies: To confirm receptor-mediated effects, specific NK1 (e.g., CP-99,994) or NK2 (e.g., GR 159897) receptor antagonists can be administered prior to the agonist.

In Vivo Assessment in Minipigs

- Animal Model: Anesthetized or conscious minipigs.
- Drug Administration: Subcutaneous (SC), intravenous (IV), intranasal (IN), or sublingual (SL) administration.
- Measurement in Anesthetized Animals: Peak bladder and colorectal pressures are measured following drug administration.
- Observations in Conscious Animals: Urination, defecation, and emesis are observed and quantified.

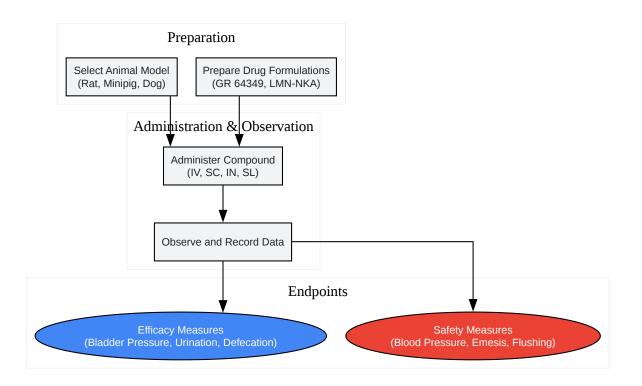
Mandatory Visualization



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Caption: Signaling pathways of GR 64349 and LMN-NKA at NK1 and NK2 receptors.





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Caption: General experimental workflow for in vivo comparison.

Conclusion

Both **GR 64349** and LMN-NKA are effective NK2 receptor agonists that promote bladder and colorectal activity in vivo. However, the superior selectivity of **GR 64349** for the NK2 receptor translates to a more favorable safety profile, with a reduced likelihood of NK1 receptor-mediated side effects such as hypotension. LMN-NKA's lower selectivity leads to a narrower therapeutic window, with side effects like flushing and hypotension observed at doses close to the effective range. For the development of a therapeutic agent for "on-demand" urination and defecation, a high degree of receptor selectivity is crucial to minimize off-target effects. Therefore, **GR 64349** may represent a more promising candidate for clinical development due to its improved safety margin. Further head-to-head studies under identical experimental conditions would be beneficial to definitively confirm these comparative profiles.



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